2'-Hydroxy-6'-methoxychalcone
CAS No.: 42079-68-5
VCID: VC21337163
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.

Description |
2'-Hydroxy-6'-methoxychalcone is a member of the chalcone family, which belongs to the flavonoid class of phenolic compounds. It is characterized by its open-chain structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The compound has a molecular formula of C16H14O3 and a molecular weight of 254.28 g/mol . Synthesis of 2'-Hydroxy-6'-methoxychalconeThe synthesis of 2'-Hydroxy-6'-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 6-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. Industrial Production MethodsIndustrial production of chalcones, including 2'-Hydroxy-6'-methoxychalcone, follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Biological Activities2'-Hydroxy-6'-methoxychalcone exhibits significant biological activities, including:
Comparison with Similar Compounds2'-Hydroxy-6'-methoxychalcone can be compared with other chalcone derivatives to highlight its uniqueness:
Applications in Research and Industry2'-Hydroxy-6'-methoxychalcone serves as a precursor for the synthesis of other bioactive chalcone derivatives and heterocyclic compounds. Its antioxidant properties are exploited in the food and cosmetic industries to enhance product stability and shelf life. Research Applications
Future PerspectivesFurther studies are needed to fully explore the therapeutic potential of 2'-Hydroxy-6'-methoxychalcone, particularly in the development of drugs targeting oxidative stress and inflammation. Additionally, optimizing its synthesis and scaling up production could enhance its availability for industrial applications. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 42079-68-5 | ||||||||||||
Product Name | 2'-Hydroxy-6'-methoxychalcone | ||||||||||||
Molecular Formula | C16H14O3 | ||||||||||||
Molecular Weight | 254.28 g/mol | ||||||||||||
IUPAC Name | 1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | ||||||||||||
Standard InChI | InChI=1S/C16H14O3/c1-19-15-9-5-8-13(17)16(15)14(18)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3 | ||||||||||||
Standard InChIKey | ZGXVPIGRFJUIEA-UHFFFAOYSA-N | ||||||||||||
Isomeric SMILES | COC1=CC=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O | ||||||||||||
SMILES | COC1=CC=CC(=C1C(=O)C=CC2=CC=CC=C2)O | ||||||||||||
Canonical SMILES | COC1=CC=CC(=C1C(=O)C=CC2=CC=CC=C2)O | ||||||||||||
PubChem Compound | 53405586 | ||||||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume